molecular formula C7H12O5 B055344 1,2,3-Propanetriol, diacetate CAS No. 102-62-5

1,2,3-Propanetriol, diacetate

Cat. No. B055344
CAS RN: 102-62-5
M. Wt: 176.17 g/mol
InChI Key: UXDDRFCJKNROTO-UHFFFAOYSA-N
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Description

1,2,3-Propanetriol, diacetate is a chemical compound relevant in various scientific studies, including those related to biodiesel fuel surrogates, chemical synthesis, and molecular structure analysis. This compound, along with others like it, has been the subject of thermochemical studies to obtain data critical for predicting thermodynamic properties relevant to biodiesel (Verevkin et al., 2009).

Synthesis Analysis

The synthesis of related compounds, such as 1,2-diacetoxy-2-propene, has been demonstrated through a convenient one-pot preparation from acetic anhydride and propargyl alcohol, treated successively with an acid catalyst and a Ru catalyst (Kunikazu & Kondo, 1990). This method showcases the potential for efficient synthesis routes for compounds structurally related to 1,2,3-Propanetriol, diacetate.

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as propane-1,2,3-triamine trihydrochloride monohydrate, has been determined, providing insights into the structural characteristics of similar compounds. The study found a network of strong hydrogen-bond interactions, crucial for understanding the molecular structure of 1,2,3-Propanetriol, diacetate-related compounds (Cini et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving 1,2,3-Propanetriol, diacetate and related compounds have been extensively studied. For instance, the conversion of 1,2,3-Propanetriol to 1,3-Propanediol by Clostridia and Enterobacteriaceae indicates the compound's reactivity and potential in biodiesel production and other industrial applications (Biebl et al., 1999).

Physical Properties Analysis

The physical properties, including thermodynamic aspects of biodiesel fuel surrogates like 1,2,3-Propanetriol, diacetate, have been obtained from combustion calorimetry and vapor pressure measurements. These studies provide valuable data for predicting the behavior of such compounds under various conditions (Verevkin et al., 2009).

Chemical Properties Analysis

The chemical properties of 1,2,3-Propanetriol, diacetate-related compounds, such as reactivity with other substances and stability under different conditions, have been highlighted in studies focusing on synthesis and reaction mechanisms. For example, the efficient conversion of carbonyl compounds to their 1,3-dioxanes and pentaerythritol diacetals underlines the versatility and chemical reactivity of these compounds (Karimi et al., 2005).

Scientific Research Applications

  • Biodiesel Fuel Surrogates : Verevkin et al. (2009) studied 1,2,3-propanetriol diacetate in the context of biodiesel fuel. They obtained new thermochemical data and improved the group contribution methodology for predicting the thermodynamic properties of compounds relevant to biodiesel, including 1,2,3-propanetriol diacetate (Verevkin et al., 2009).

  • Synthesis of Complexes : Nonoyama et al. (1987) used 1,2,3-propanetriol diacetate in synthesizing complexes with copper(II), nickel(II), and cobalt(III). They characterized these complexes spectroscopically and magnetically, highlighting the compound's utility in coordination chemistry (Nonoyama & Nonoyama, 1987).

  • Protecting Groups in Carbohydrate Chemistry : Lence et al. (2008) discussed the use of butane-1,2-diacetals, closely related to 1,2,3-propanetriol diacetate, as protecting groups for trans-diequatorial-1,2-diols in carbohydrate chemistry. They highlighted the conformational rigidity induced by diacetal protection, which aids in controlling diastereoselectivity in the synthesis of natural products (Lence, Castedo, & González‐Bello, 2008).

  • Chemoselective Acetalization : Karimi et al. (2005) explored the use of silylated diols, including 1,2,3-propanetriol diacetate, for the chemoselective acetalization of carbonyl compounds. This study demonstrates its application in organic synthesis under neutral aprotic conditions (Karimi, Hazarkhani, & Maleki, 2005).

  • Computational Analysis of Glycerol : Callam et al. (2001) conducted a computational analysis of the potential energy surfaces of glycerol, a compound closely related to 1,2,3-propanetriol diacetate. This study provides insights into the conformational properties and hydrogen-bonding trends in glycerol, relevant to understanding similar compounds (Callam, Singer, Lowary, & Hadad, 2001).

  • Enzymatic Regio- and Stereoselective Acylation : Koszelewski et al. (2021) evaluated gem-diacetates, including 1,2,3-propanetriol diacetate, as acyl donors for enzymatic acylation of alcohols. They demonstrated high reactivity and regioselectivity, highlighting the compound's potential in enzymatic processes (Koszelewski et al., 2021).

properties

IUPAC Name

(2-acetyloxy-3-hydroxypropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10/h7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDDRFCJKNROTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Record name GLYCERYL DIACETATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883105
Record name 1,2-Diacetylglycerol
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear, colourless, hygroscopic, somewhat oily liquid with a slight, fatty odour
Record name 1,2,3-Propanetriol, diacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name GLYCERYL DIACETATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Soluble in water. Miscible with ethanol
Record name GLYCERYL DIACETATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Product Name

1,2,3-Propanetriol, diacetate

CAS RN

102-62-5, 25395-31-7, 101364-64-1
Record name 1,2-Diacetylglycerol
Source CAS Common Chemistry
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Record name 1,2-diacylglycerol
Source ChemIDplus
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Record name Diacetin
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Record name Diacetin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2348
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Record name 1,2,3-Propanetriol, diacetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Diacetylglycerol
Source EPA DSSTox
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Record name GLYCERYL 1,2-DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W955270ZW
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Record name (±)-Glycerol 1,2-diacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
FP Casuga, AL Castillo, MJAT Corpuz - Pharmacognosy Journal, 2016 - phcogj.com
Introduction: Broussonetia luzonica (Moraceae) Blanco is an edible and endemic plant in the Philippines. Other species of the plant are used traditionally in Chinese medicine to treat …
Number of citations: 4 phcogj.com
A Qadir, M Aqil, A Ali, FJ Ahmad… - Turkish Journal of …, 2020 - journals.tubitak.gov.tr
Smilax china L.(familySmilacaceae) and Salix alba L.(familySalicaceae) areplantsthathavebeentraditionally used to treat various ailments in Indian and Chinese medicine. A …
Number of citations: 26 journals.tubitak.gov.tr
JA Shree, C Krishnaveni - Asian Journal of Biological and Life Sciences, 2022 - ajbls.com
Tinospora crispa (L.) Miers belongs to the family Menispermaceae and is used as a traditional medicine in China, Malaysia, Philippines, etc. It is one of the most popular local medicinal …
Number of citations: 2 www.ajbls.com
R Correa, LM Coronado, AC Garrido… - Parasites & …, 2017 - Springer
Background In order to identify new ways to prevent transmission of vector-borne diseases such as malaria, efforts have been made to understand how insects are attracted to humans. …
Number of citations: 30 link.springer.com
G Shermatova - Scienceweb academic papers collection, 2022 - scienceweb.uz
Rumex confertus Willd. – sorrel is important in pharmacology and the food industry. It is used in diseases of the gastrointestinal tract, kidneys, as anti-helminth, anti-cyngotic, hemostatic, …
Number of citations: 0 scienceweb.uz
AO Patrick, NA Bakhari - 9th Virtual Science Invention Innovation …, 2020 - ir.uitm.edu.my
The term of medicinal plants includes a variety of plants used in herbalism and some of these plants possessed activities suitable for the medicinal area which can be processed for …
Number of citations: 0 ir.uitm.edu.my
AE Omotoso, EO Olorunfemi… - Nigerian Journal of …, 2014 - mail.nijophasr.net
The plant Cnidoscolus aconitifolius (Euphorbiaceae) commonly known as ‘efo Iyana-Ipaja’in South-West Nigeria is reported to possess a number of medicinal values. Phytochemical …
Number of citations: 37 mail.nijophasr.net
JJ Xu, WX Xu, YP Li - Chemistry of Natural Compounds, 2018 - Springer
Arundina graminifolia (D. Don) Hochr. belongs to the family Orchidaceae. In Chinese folkloric medicine, this medicinal plant was widely used for detoxification, arthritis, and …
Number of citations: 2 link.springer.com
F Chinnici, E Duran Guerrero, F Sonni… - Journal of agricultural …, 2009 - ACS Publications
The volatile composition of 26 premium quality vinegars belonging to three different protected geographical indications (traditional balsamic vinegar of Modena, balsamic vinegar of …
Number of citations: 100 pubs.acs.org
SI Abdelwahab, AB Abdul, MM Elhassan… - African Journal of …, 2009 - ajol.info
In this study, the antibacterial activity and chemical composition of Goniothalamus umbrosus leaves extracts were evaluated. The antibacterial activity was investigated using two gram-…
Number of citations: 19 www.ajol.info

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